2,3,5,6-Tetrahydro-5-(1,3-benzodioxol-5-yl)-imidazo(2,1-a)isoquinolin-5-ol
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Overview
Description
2,3,5,6-Tetrahydro-5-(1,3-benzodioxol-5-yl)imidazo[2,1-a]isoquinolin-5-ol is a complex organic compound featuring a fused heterocyclic structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The presence of the 1,3-benzodioxole moiety and the imidazo[2,1-a]isoquinolin-5-ol core makes it a unique candidate for various biochemical interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrahydro-5-(1,3-benzodioxol-5-yl)imidazo[2,1-a]isoquinolin-5-ol typically involves multiple steps:
Formation of the 1,3-benzodioxole moiety: This can be achieved by reacting catechol with disubstituted halomethanes under appropriate conditions.
Construction of the imidazo[2,1-a]isoquinolin-5-ol core: This step involves the cyclization of suitable precursors, often through a series of condensation and cyclization reactions.
Coupling of the two moieties: The final step involves coupling the 1,3-benzodioxole moiety with the imidazo[2,1-a]isoquinolin-5-ol core under conditions that promote the formation of the desired fused heterocyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrahydro-5-(1,3-benzodioxol-5-yl)imidazo[2,1-a]isoquinolin-5-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but often include the use of bases or acids as catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biochemical interactions and pathways.
Medicine: The compound’s potential therapeutic properties make it a subject of interest in drug development.
Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrahydro-5-(1,3-benzodioxol-5-yl)imidazo[2,1-a]isoquinolin-5-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound that shares the benzodioxole moiety but lacks the fused heterocyclic structure.
Imidazo[2,1-a]isoquinoline: A compound that shares the core structure but lacks the benzodioxole moiety.
Uniqueness
2,3,5,6-Tetrahydro-5-(1,3-benzodioxol-5-yl)imidazo[2,1-a]isoquinolin-5-ol is unique due to the combination of the benzodioxole moiety and the imidazo[2,1-a]isoquinolin-5-ol core. This combination provides a distinct set of chemical and biological properties that are not found in simpler analogs.
Properties
CAS No. |
56882-48-5 |
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Molecular Formula |
C18H16N2O3 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3,6-dihydro-2H-imidazo[2,1-a]isoquinolin-5-ol |
InChI |
InChI=1S/C18H16N2O3/c21-18(13-5-6-15-16(9-13)23-11-22-15)10-12-3-1-2-4-14(12)17-19-7-8-20(17)18/h1-6,9,21H,7-8,10-11H2 |
InChI Key |
VTMGLOBDVHRQIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=N1)C3=CC=CC=C3CC2(C4=CC5=C(C=C4)OCO5)O |
Origin of Product |
United States |
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